

Physical and chemical characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B1317241

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-hydroxy-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **Ethyl 4-hydroxy-1H-indole-2-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and potential biological significance, with a focus on data presentation and experimental methodologies.

Physicochemical Characteristics

Ethyl 4-hydroxy-1H-indole-2-carboxylate is an indole derivative characterized by a hydroxyl group at the 4-position of the indole ring and an ethyl ester at the 2-position. Its chemical structure confers specific properties that are of interest in medicinal chemistry.

Physical Properties

Quantitative data for **Ethyl 4-hydroxy-1H-indole-2-carboxylate** are summarized in the table below. For comparative purposes, data for the parent compound, Ethyl 1H-indole-2-carboxylate, is also included where available.

Property	Ethyl 4-hydroxy-1H-indole-2-carboxylate	Ethyl 1H-indole-2-carboxylate
Molecular Formula	C ₁₁ H ₁₁ NO ₃	C ₁₁ H ₁₁ NO ₂
Molecular Weight	205.21 g/mol	189.21 g/mol [1]
Melting Point	Not available	122-125 °C
Boiling Point	410.4 ± 25.0 °C (Predicted)	Not available
Density	1.326 ± 0.06 g/cm ³ (Predicted)	Not available
Appearance	Not available	Beige solid [2]
Solubility	Not available	Soluble in methanol [2]

Chemical Properties and Spectral Data

The chemical reactivity of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** is influenced by the indole nucleus, the hydroxyl group, and the ethyl ester functionality. The indole ring is susceptible to electrophilic substitution, while the hydroxyl and ester groups can undergo various transformations.

While specific spectral data for **Ethyl 4-hydroxy-1H-indole-2-carboxylate** is not readily available in the searched literature, representative data for the closely related Ethyl 1H-indole-2-carboxylate is presented below. Researchers should anticipate shifts in the spectral data due to the presence of the 4-hydroxy group.

Table 2: Spectral Data for Ethyl 1H-indole-2-carboxylate

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.90 (br s, 1H, NH), 7.68 (d, J =8.0 Hz, 1H), 7.42 (d, J =8.3 Hz, 1H), 7.31 (ddd, J =8.3, 7.1, 1.2 Hz, 1H), 7.14 (ddd, J =8.0, 7.1, 1.0 Hz, 1H), 7.08 (d, J =1.0 Hz, 1H), 4.42 (q, J =7.1 Hz, 2H), 1.42 (t, J =7.1 Hz, 3H)[3]
¹³ C NMR	Not available
FT-IR (KBr)	ν (cm ⁻¹): 3300 (N-H), 1680 (C=O, ester) [Data for a similar indole derivative][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** are not explicitly available. However, based on established methods for the synthesis of substituted indoles, a general procedure can be outlined.

Synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

A plausible synthetic route involves the Reissert indole synthesis, which utilizes a substituted 2-nitrotoluene and diethyl oxalate. A generalized protocol is described below.

Materials:

- 3-Hydroxy-2-nitrotoluene
- Diethyl oxalate
- Sodium ethoxide
- Ethanol
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Ethyl acetate

- Hexane
- Standard laboratory glassware and equipment for organic synthesis and purification.

Procedure:

- Condensation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol. To this solution, add 3-hydroxy-2-nitrotoluene followed by the dropwise addition of diethyl oxalate. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the Claisen condensation, yielding ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate.
- Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. The crude product from the previous step is dissolved in a suitable solvent such as ethyl acetate or acetic acid. A catalytic amount of palladium on carbon (10%) is added. The mixture is then hydrogenated using a hydrogen balloon or a Parr hydrogenator until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.
- Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford **Ethyl 4-hydroxy-1H-indole-2-carboxylate** as the final product.

Characterization Methods

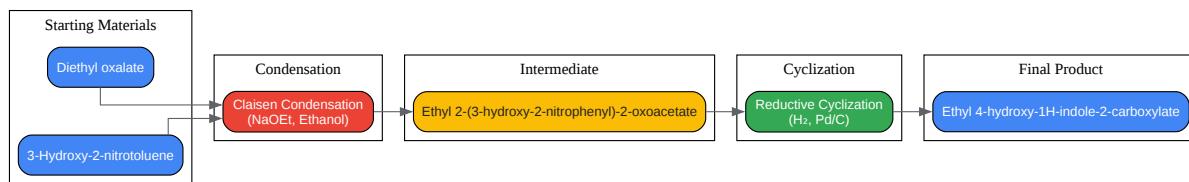
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to elucidate the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the indole ring, the hydroxyl proton, and the ethyl ester group.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present, such as the N-H and O-H stretching vibrations, as well as the carbonyl stretch of the

ester.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its molecular formula.
- Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

Biological Activity and Signaling Pathways

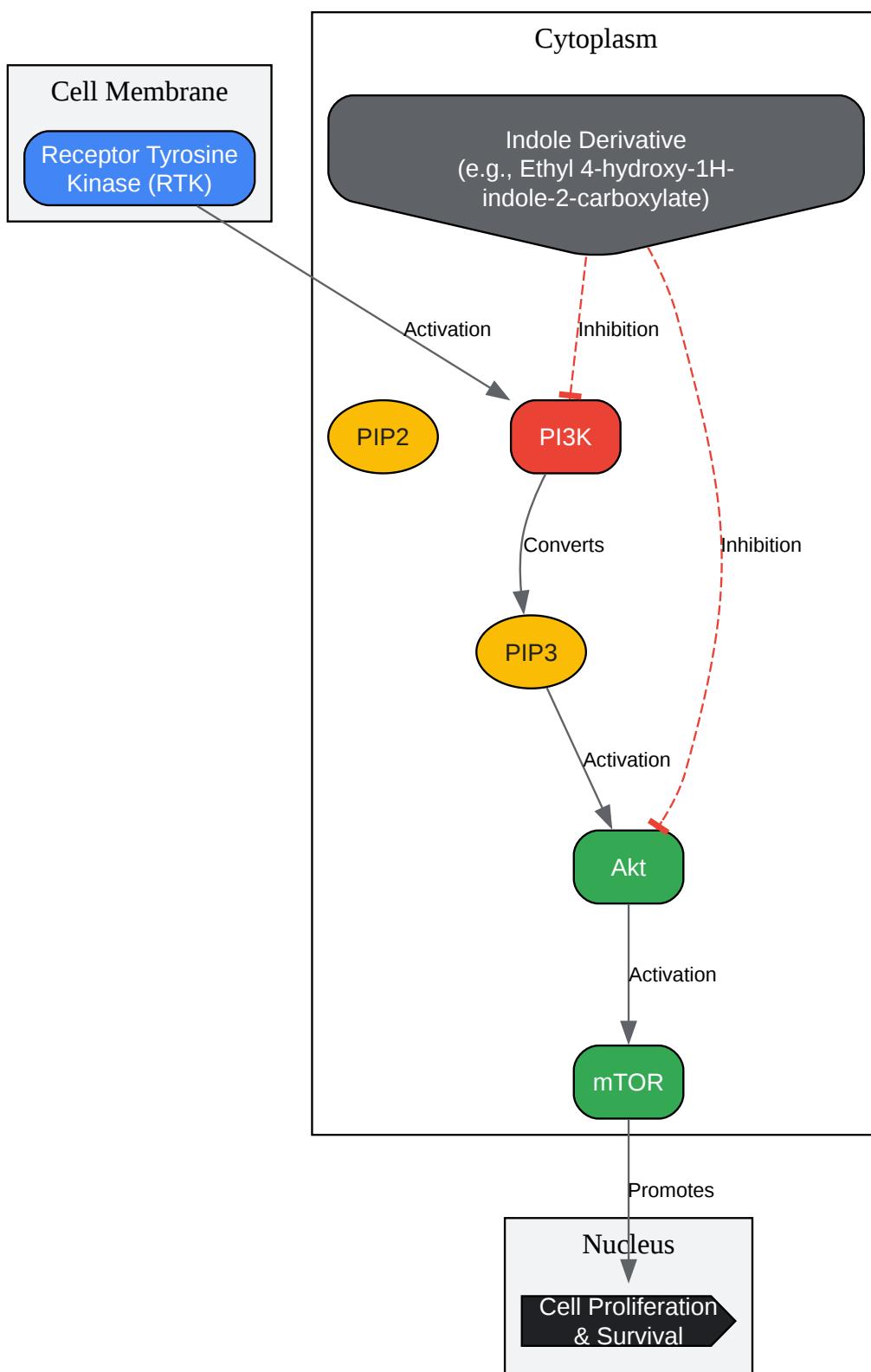

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.^[4] They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

While the specific biological targets and signaling pathways of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** are not well-documented, many indole-containing compounds have been shown to modulate key cellular signaling pathways implicated in disease. For instance, certain indole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.^{[5][6]} Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** based on the Reissert indole synthesis.



[Click to download full resolution via product page](#)

Caption: Generalized Reissert indole synthesis for **Ethyl 4-hydroxy-1H-indole-2-carboxylate**.

Representative Signaling Pathway

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a known target for some indole derivatives in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317241#physical-and-chemical-characteristics-of-ethyl-4-hydroxy-1h-indole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com